molecular formula C7H4INO B8729327 5-Hydroxy-2-iodobenzonitrile

5-Hydroxy-2-iodobenzonitrile

Cat. No.: B8729327
M. Wt: 245.02 g/mol
InChI Key: KTWVKNRBJKQPNL-UHFFFAOYSA-N
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Description

5-Hydroxy-2-iodobenzonitrile is a substituted benzonitrile derivative featuring a hydroxyl (-OH) group at the 5-position and an iodine atom at the 2-position of the aromatic ring. This compound belongs to a class of halogenated aromatic nitriles, which are pivotal intermediates in medicinal chemistry and materials science. The iodine substituent introduces unique steric and electronic effects due to its large atomic radius and polarizability, distinguishing it from lighter halogens like bromine or fluorine .

Properties

Molecular Formula

C7H4INO

Molecular Weight

245.02 g/mol

IUPAC Name

5-hydroxy-2-iodobenzonitrile

InChI

InChI=1S/C7H4INO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H

InChI Key

KTWVKNRBJKQPNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C#N)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Properties

The closest structural analogs of 5-hydroxy-2-iodobenzonitrile include 5-bromo-2-hydroxybenzonitrile () and 2-fluoro-5-iodobenzonitrile (). Key comparisons are summarized below:

Property 5-Bromo-2-hydroxybenzonitrile 2-Fluoro-5-iodobenzonitrile This compound (Inferred)
Substituents Br (2), -OH (5), -CN (1) F (2), I (5), -CN (1) I (2), -OH (5), -CN (1)
Molecular Weight ~218 g/mol ~263 g/mol ~265 g/mol
Hydrogen Bonding O–H⋯N (2.805–2.810 Å, 170–175°) Not reported Likely similar O–H⋯N interactions
Crystal Packing 1D chains via H-bonding; planar geometry Not reported Potential planar stacking with steric effects from iodine
Synthetic Methods Bromination, cobalt catalysis, photochemistry Fluorination/iodination reactions Likely iodination of hydroxybenzonitrile precursors
  • Hydrogen Bonding: The bromo analog forms infinite 1D chains via O–H⋯N hydrogen bonds (O⋯N distances ~2.8 Å), which stabilize its crystal structure .
  • Planarity: Both the bromo compound and its parent o-cyanonitrile adopt near-planar geometries (RMSD ~0.03 Å), favoring intermolecular interactions. The iodo analog’s planarity may be slightly distorted due to iodine’s bulk .

Substituent Effects

  • Iodine vs. Bromine : Iodine’s larger size and polarizability enhance lipophilicity and radio-opacity, making it suitable for imaging probes. However, it may reduce solubility compared to bromine.
  • Iodine vs. Fluorine : Fluorine’s small size and high electronegativity improve metabolic stability and membrane permeability, whereas iodine provides heavier-atom effects for crystallography or radiotherapy.

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